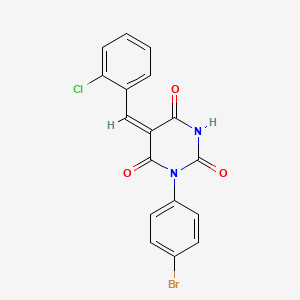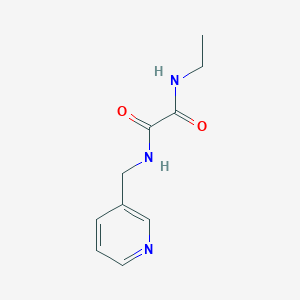![molecular formula C24H23N3O3 B11644256 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11644256.png)
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a phenoxy group, a benzoxazole ring, and a pyridine moiety, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps:
-
Formation of the Phenoxy Intermediate: : The initial step involves the preparation of the phenoxy intermediate. This can be achieved by reacting 5-methyl-2-(propan-2-yl)phenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.
-
Benzoxazole Ring Formation: : The next step involves the synthesis of the benzoxazole ring. This can be done by reacting 2-aminophenol with 4-pyridinecarboxylic acid under dehydrating conditions to form the benzoxazole ring.
-
Coupling Reaction: : The final step is the coupling of the phenoxyacetic acid intermediate with the benzoxazole derivative. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by:
Using Continuous Flow Reactors: This allows for better control over reaction conditions and improved yields.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing advanced purification methods such as crystallization, chromatography, and distillation to obtain high-purity products.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenoxy and benzoxazole moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamide group. Reagents like sodium hydride and alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, alkyl halides, and acyl chlorides.
Major Products Formed
Oxidation: Formation of quinone derivatives and N-oxide compounds.
Reduction: Formation of piperidine derivatives and reduced benzoxazole compounds.
Substitution: Formation of alkylated and acylated derivatives.
科学研究应用
Chemistry
In chemistry, 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a potential candidate for investigating biological pathways and mechanisms.
Medicine
In medicine, the compound shows promise as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a potential candidate for therapeutic applications, including anti-inflammatory and anticancer treatments.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The benzoxazole and pyridine moieties are crucial for its binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways.
Pathways: The compound can influence pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
- **2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)benzamide]
- **2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzothiazol-5-yl]acetamide
- **2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzimidazol-5-yl]acetamide
Uniqueness
The uniqueness of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C24H23N3O3 |
|---|---|
分子量 |
401.5 g/mol |
IUPAC 名称 |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C24H23N3O3/c1-15(2)19-6-4-16(3)12-22(19)29-14-23(28)26-18-5-7-21-20(13-18)27-24(30-21)17-8-10-25-11-9-17/h4-13,15H,14H2,1-3H3,(H,26,28) |
InChI 键 |
ZANCRTCBJSSDSY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Ethoxy-6-iodo-4-{[(5Z)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B11644190.png)
![N,N'-bis[4-(acetylamino)phenyl]hexanediamide](/img/structure/B11644192.png)
![(2E)-5-(4-chlorobenzyl)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11644195.png)

![N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B11644205.png)
![2-[1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11644211.png)
![Ethyl (2Z)-2-[(1-benzyl-1H-indol-3-YL)methylidene]-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11644216.png)

![Ethyl 5-cyano-4-(2-ethoxyphenyl)-2-oxo-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11644233.png)

![3-butoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11644245.png)

![2,5-Pyrrolidinedione, 3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11644254.png)
